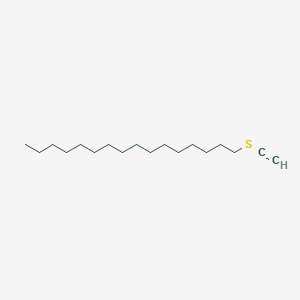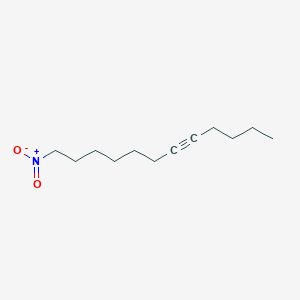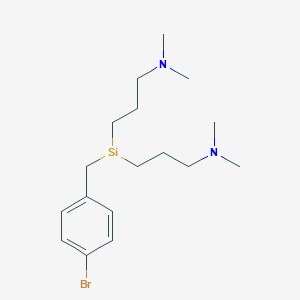
Hexadecane, 1-(ethynylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecane, 1-(ethynylthio)- is an organic compound that belongs to the class of alkanes It consists of a hexadecane backbone with an ethynylthio group attached to one of its carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecane, 1-(ethynylthio)- typically involves the reaction of hexadecane with an ethynylthio reagent under specific conditions. One common method is the nucleophilic substitution reaction where hexadecane is treated with an ethynylthio compound in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Hexadecane, 1-(ethynylthio)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecane, 1-(ethynylthio)- can undergo various chemical reactions, including:
Oxidation: The ethynylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethynylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexadecane.
Substitution: Various substituted hexadecane derivatives.
Aplicaciones Científicas De Investigación
Hexadecane, 1-(ethynylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Hexadecane, 1-(ethynylthio)- involves its interaction with specific molecular targets. The ethynylthio group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Hexadecane, 1-(ethynylthio)- can be compared with other similar compounds such as:
Hexadecane, 1-(ethenyloxy)-: Similar in structure but with an ethenyloxy group instead of an ethynylthio group.
Hexadecane, 1-(methylthio)-: Contains a methylthio group instead of an ethynylthio group.
Hexadecane, 1-(propynylthio)-: Contains a propynylthio group instead of an ethynylthio group.
Propiedades
Número CAS |
143570-83-6 |
|---|---|
Fórmula molecular |
C18H34S |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
1-ethynylsulfanylhexadecane |
InChI |
InChI=1S/C18H34S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h2H,3,5-18H2,1H3 |
Clave InChI |
ASTSLEZURJZWTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCSC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)

![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)


![2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B12542344.png)


![[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B12542367.png)
